molecular formula C21H22N4O B2675321 5-(2,6-Dimethylmorpholino)-3,6-diphenyl-1,2,4-triazine CAS No. 339013-11-5

5-(2,6-Dimethylmorpholino)-3,6-diphenyl-1,2,4-triazine

Cat. No.: B2675321
CAS No.: 339013-11-5
M. Wt: 346.434
InChI Key: KSVGSJSSLVILPM-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylmorpholino)-3,6-diphenyl-1,2,4-triazine is a complex organic compound that features a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, and a triazine ring substituted with diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylmorpholino)-3,6-diphenyl-1,2,4-triazine typically involves the reaction of 2,6-dimethylmorpholine with appropriate triazine precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the triazine and phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylmorpholino)-3,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2,6-Dimethylmorpholino)-3,6-diphenyl-1,2,4-triazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(2,6-Dimethylmorpholino)-3,6-diphenyl-1,2,4-triazine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,6-Dimethylmorpholino)-3,6-diphenyl-1,2,4-triazine is unique due to its combination of a morpholine ring with dimethyl substitutions and a triazine ring with diphenyl substitutions. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

4-(3,6-diphenyl-1,2,4-triazin-5-yl)-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-15-13-25(14-16(2)26-15)21-19(17-9-5-3-6-10-17)23-24-20(22-21)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVGSJSSLVILPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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